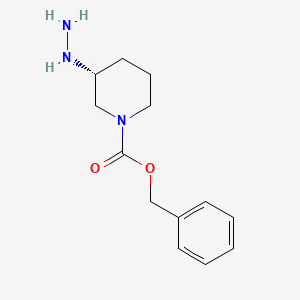![molecular formula C10H21NS B15239443 N-[3-(Methylsulfanyl)propyl]cyclohexanamine](/img/structure/B15239443.png)
N-[3-(Methylsulfanyl)propyl]cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Methylsulfanyl)propyl]cyclohexanamine is an organic compound with the molecular formula C10H21NS It is characterized by the presence of a cyclohexane ring attached to an amine group, with a propyl chain that includes a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylsulfanyl)propyl]cyclohexanamine typically involves the reaction of cyclohexanamine with 3-(methylsulfanyl)propyl halide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
N-[3-(Methylsulfanyl)propyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated cyclohexanamine.
Substitution: Amides, other substituted derivatives.
科学的研究の応用
N-[3-(Methylsulfanyl)propyl]cyclohexanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-[3-(Methylsulfanyl)propyl]cyclohexanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the methylsulfanyl group can influence the compound’s binding affinity and specificity. The cyclohexane ring provides structural stability, while the amine group can participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
- N-[3-(Methylsulfanyl)propyl]cyclohexanamine
- N-[3-(Ethylsulfanyl)propyl]cyclohexanamine
- N-[3-(Methylsulfanyl)propyl]benzylamine
Uniqueness
This compound is unique due to the specific combination of the cyclohexane ring, the propyl chain, and the methylsulfanyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
特性
分子式 |
C10H21NS |
|---|---|
分子量 |
187.35 g/mol |
IUPAC名 |
N-(3-methylsulfanylpropyl)cyclohexanamine |
InChI |
InChI=1S/C10H21NS/c1-12-9-5-8-11-10-6-3-2-4-7-10/h10-11H,2-9H2,1H3 |
InChIキー |
GAVPARIQULQYON-UHFFFAOYSA-N |
正規SMILES |
CSCCCNC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


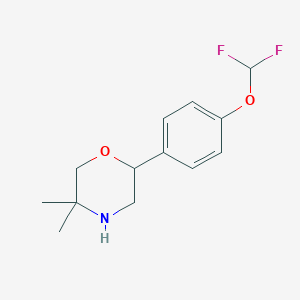
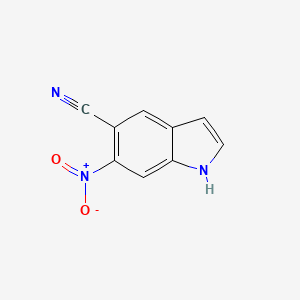
![2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol](/img/structure/B15239380.png)
![[(4-Fluoropiperidin-4-yl)methyl]dimethylamine](/img/structure/B15239385.png)
![3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}pentanoic acid](/img/structure/B15239392.png)
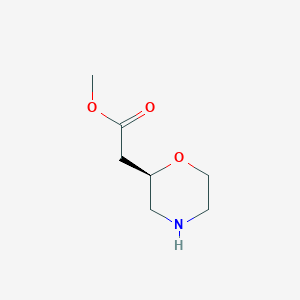


![6-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B15239404.png)
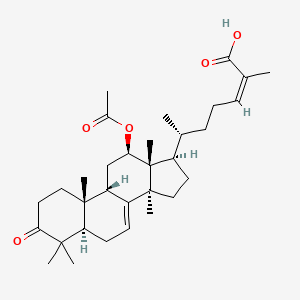

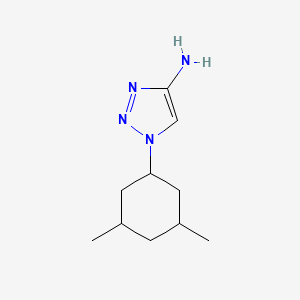
![4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole](/img/structure/B15239415.png)
